molecular formula C22H22N2O2 B2794775 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea CAS No. 1396884-39-1

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea

Cat. No.: B2794775
CAS No.: 1396884-39-1
M. Wt: 346.43
InChI Key: BGZRVESDVJYRQL-UHFFFAOYSA-N
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Description

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea is a synthetic organic compound characterized by a urea backbone linked to a biphenyl group and a hydroxypropyl substituent. Its structure combines a rigid biphenyl system with a flexible hydroxypropyl chain, enabling unique electronic and steric properties. This compound has been investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), where its bipolar charge-transport capabilities and luminescent properties are advantageous . The hydroxypropyl group enhances solubility during thin-film fabrication, while the biphenyl moiety contributes to π-conjugation, facilitating hole and electron transport.

Properties

IUPAC Name

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-22(26,16-23-21(25)24-20-10-6-3-7-11-20)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15,26H,16H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZRVESDVJYRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via an epoxide ring-opening reaction. The biphenyl compound reacts with an epoxide in the presence of a base to form the hydroxypropyl derivative.

    Formation of the Phenylurea Moiety: The final step involves the reaction of the hydroxypropyl-biphenyl compound with phenyl isocyanate to form the phenylurea moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The phenylurea moiety can be reduced to form an amine derivative.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropyl and phenylurea moieties can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

To contextualize the properties of 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea, a comparative analysis with structurally or functionally analogous compounds is provided below. Key metrics include molecular features, device performance, and synthetic complexity.

Structural Analogs

Tris(8-hydroxyquinolinato)aluminum (Alq₃) Structure: A metal-chelate complex with three 8-hydroxyquinoline ligands. Comparison: Unlike the urea-based target compound, Alq₃ relies on a rigid metal-coordinated structure for electron transport and green emission. The absence of a biphenyl system in Alq₃ reduces its hole-transport efficiency but improves thermal stability. Application: Dominant as an emissive layer in early OLEDs.

N,N'-Diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD)

  • Structure : Aromatic diamine with biphenyl and methylphenyl groups.
  • Comparison : TPD lacks the hydroxypropyl and urea moieties, prioritizing hole transport over emissive properties. Its planar structure enables higher hole mobility (>10⁻³ cm²/Vs) but suffers from crystallization issues in thin films.

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

  • Structure : Biphenyl core with carbazole substituents.
  • Comparison : CBP’s carbazole groups enhance triplet energy transfer, making it suitable for phosphorescent OLEDs. The target compound’s urea group may offer better solubility but lower thermal stability compared to CBP’s carbazole linkages.

Electronic and Device Performance

The table below summarizes performance metrics for the target compound and analogs in OLED devices:

Compound External Quantum Efficiency (%) Luminous Efficiency (lm/W) Brightness (cd/m²) Driving Voltage (V) Key Structural Advantage
1-(2-([1,1'-Biphenyl]-4-yl)-... (Target) 1.0 1.5 >1000 <10 Biphenyl conjugation, hydroxypropyl solubility
Alq₃ 1.0–2.0 1.5–3.0 500–1500 7–12 High thermal stability
TPD N/A (hole transport layer) N/A N/A 5–8 High hole mobility
CBP 8.0–12.0 (with phosphors) 10–20 >10,000 4–6 Triplet energy transfer

Key Findings :

  • The target compound’s quantum efficiency (1%) aligns with early-generation emitters like Alq₃ but lags behind modern phosphorescent hosts like CBP.
  • Its driving voltage (<10 V) is competitive, though higher than CBP-based devices, likely due to less optimized charge balance.
  • The hydroxypropyl group improves processability compared to TPD’s crystalline limitations but may reduce thermal stability relative to metal chelates.

Q & A

Q. What are the established synthetic routes for 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Formation of a biphenyl intermediate via Suzuki-Miyaura coupling to attach the biphenyl moiety to a hydroxypropyl backbone.
  • Step 2 : Introduction of the phenylurea group through nucleophilic substitution or carbodiimide-mediated coupling.
  • Step 3 : Purification via column chromatography and characterization using NMR, HPLC, and mass spectrometry . Note: Similar methods are used for structurally related urea derivatives (e.g., cyclopropyl-furan analogs) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological approaches include:

  • Chromatography : Reverse-phase HPLC with UV detection to assess purity (>95% typically required).
  • Spectroscopy : 1^1H/13^13C NMR for confirming functional groups and stereochemistry; FT-IR for identifying urea C=O and N-H stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

  • Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) for formulation in biological assays.
  • Stability : Accelerated stability studies under varying pH, temperature, and light exposure to determine storage conditions.
  • LogP : Calculated or experimentally derived (e.g., shake-flask method) to predict membrane permeability .

Advanced Research Questions

Q. How can researchers optimize stereoselectivity during synthesis?

Strategies include:

  • Chiral Catalysis : Use of enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) to control hydroxypropyl stereochemistry.
  • Ternary Catalysis : As demonstrated in enantioconvergent synthesis of biphenyl-containing hydrazides, combining chiral catalysts and additives improves diastereomeric excess .
  • Dynamic Resolution : Employ kinetic resolution during intermediate steps to isolate desired enantiomers .

Q. What methodologies are suitable for studying its interactions with biological targets?

  • In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes/receptors.
  • Cellular Models : Use of HEK293 or HeLa cells transfected with target receptors (e.g., GPCRs) to assess functional activity via cAMP or calcium signaling.
  • Structural Analysis : Molecular docking with X-ray or cryo-EM structures of targets (e.g., kinases) to predict binding modes .

Q. How can structural modifications enhance its bioactivity or reduce toxicity?

  • SAR Studies : Systematic substitution of biphenyl (e.g., halogenation) or urea groups to evaluate impact on potency. For example, chloro-substituted biphenyl analogs show altered reactivity and target selectivity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
  • Toxicology Screening : In vitro hepatocyte assays and in vivo rodent models to assess metabolic stability and organ-specific toxicity .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in reported biological activities of urea derivatives?

  • Assay Standardization : Compare buffer conditions (e.g., pH, ion concentration) and cell lines used. Variability in receptor expression levels can skew results.
  • Purity Verification : Re-evaluate compound purity via orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities as confounding factors.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., biphenyl-acetic acid derivatives) to identify trends in substituent effects .

Q. What computational tools aid in predicting its pharmacokinetic profile?

  • ADME Prediction : Software like Schrödinger’s QikProp or SwissADME to estimate absorption, distribution, and CYP450 interactions.
  • MD Simulations : Molecular dynamics to model blood-brain barrier penetration or protein binding kinetics.
  • QSAR Models : Train algorithms on datasets of urea derivatives to correlate structural features with bioavailability .

Experimental Design Considerations

Q. How to design a robust in vivo study for this compound?

  • Dosing Regimen : Determine maximum tolerated dose (MTD) via acute toxicity studies in rodents.
  • Pharmacokinetics : Track plasma concentration over time using LC-MS/MS; calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC.
  • Endpoint Selection : Include biomarkers (e.g., cytokine levels for anti-inflammatory studies) and histopathological analysis .

Q. What controls are essential in mechanistic studies?

  • Negative Controls : Use inactive analogs (e.g., urea group replaced with amide) to confirm target specificity.
  • Positive Controls : Benchmark against known modulators of the target pathway (e.g., kinase inhibitors).
  • Vehicle Controls : Account for solvent effects (e.g., DMSO) on cellular viability .

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